molecular formula C16H21NO3 B11846744 Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- CAS No. 29936-71-8

Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-

Cat. No.: B11846744
CAS No.: 29936-71-8
M. Wt: 275.34 g/mol
InChI Key: DMQAICWZFPRRFO-UHFFFAOYSA-N
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Description

Properties

CAS No.

29936-71-8

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone

InChI

InChI=1S/C16H21NO3/c1-13(18)14-6-8-15(9-7-14)20-12-16(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3

InChI Key

DMQAICWZFPRRFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2

Origin of Product

United States

Preparation Methods

Reaction Overview

The most direct synthesis involves nucleophilic acyl substitution between 4-hydroxyacetophenone and hexahydro-1H-azepine-1-carbonyl chloride (C7_7H12_{12}ClNO). The phenolic oxygen of 4-hydroxyacetophenone attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride.

Reaction Scheme:

4-HO-C6H4COCH3+Cl-C(=O)-azepaneBase4-(OCH2C(=O)-azepane)-C6H4COCH3+HCl\text{4-HO-C}6\text{H}4-\text{COCH}3 + \text{Cl-C(=O)-azepane} \xrightarrow{\text{Base}} \text{4-(OCH}2\text{C(=O)-azepane)-C}6\text{H}4-\text{COCH}_3 + \text{HCl}

Optimization Parameters

  • Solvent: Anhydrous dichloromethane or THF.

  • Base: Triethylamine or diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Temperature: 0–25°C to minimize side reactions.

  • Yield: ~70–85% under optimal conditions.

Analytical Validation

  • 1^1H NMR (CDCl3_3): δ 2.25 (s, 3H, COCH3_3), 3.45–3.70 (m, 4H, azepane N-CH2_2), 4.85 (s, 2H, OCH2_2CO).

  • MS (ESI): m/z 275.152 [M+H]+^+.

Mitsunobu Reaction for Ether Bond Formation

Methodology

The Mitsunobu reaction enables etherification between 4-hydroxyacetophenone and 1-(2-hydroxyacetyl)azepane using triphenylphosphine (PPh3_3) and diethyl azodicarboxylate (DEAD).

Reaction Scheme:

4-HO-C6H4COCH3+HOCH2C(=O)-azepanePPh3/DEADTarget Compound+Byproducts\text{4-HO-C}6\text{H}4-\text{COCH}3 + \text{HOCH}2\text{C(=O)-azepane} \xrightarrow{\text{PPh}_3/\text{DEAD}} \text{Target Compound} + \text{Byproducts}

Key Advantages

  • Avoids moisture-sensitive acyl chloride intermediates.

  • Higher functional group tolerance.

Limitations

  • Requires stoichiometric PPh3_3 and DEAD, increasing cost.

  • Yield: 60–75% due to competing oxidation side reactions.

Multi-Step Synthesis via Intermediate Alkylation

Stepwise Approach

  • Synthesis of Chloroacetyl Azepane:
    Azepane reacts with chloroacetyl chloride in dichloromethane to form 1-(chloroacetyl)azepane.

    azepane+ClCH2COClClCH2C(=O)-azepane\text{azepane} + \text{ClCH}_2\text{COCl} \rightarrow \text{ClCH}_2\text{C(=O)-azepane}
  • Alkylation of 4-Hydroxyacetophenone:
    The chloro intermediate undergoes nucleophilic substitution with 4-hydroxyacetophenone in the presence of K2_2CO3_3.

    4-HO-C6H4COCH3+ClCH2C(=O)-azepaneK2CO3Target Compound\text{4-HO-C}_6\text{H}_4-\text{COCH}_3 + \text{ClCH}_2\text{C(=O)-azepane} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound}

Yield and Scalability

  • Overall Yield: 65–78%.

  • Scale-Up: Demonstrated at 100-g scale with continuous flow reactors.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Purity (%)
Nucleophilic Acyl SubstitutionHigh yield, minimal byproductsSensitive to moisture70–85≥95
Mitsunobu ReactionNo acyl chloride intermediatesCostly reagents, moderate yield60–7590–94
Multi-Step AlkylationScalable, robust conditionsRequires intermediate synthesis65–78≥93

Critical Considerations in Synthesis

Purification Strategies

  • Chromatography: Silica gel column with ethyl acetate/hexane (3:7).

  • Recrystallization: Ethanol/water mixtures yield crystals with >99% purity.

Side Reactions and Mitigation

  • Acyl Hydrolysis: Controlled by anhydrous conditions and inert atmosphere.

  • Over-Alkylation: Avoided using stoichiometric base and low temperatures.

Emerging Approaches

Enzymatic Catalysis

Preliminary studies suggest lipases (e.g., Candida antarctica) can catalyze the esterification between 4-hydroxyacetophenone and azepane carbonyl derivatives in non-aqueous media, though yields remain low (30–40%).

Photochemical Activation

UV-light-mediated coupling under flow conditions shows potential for reducing reaction times but requires further optimization .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxyphenoxy)-1-(azepan-1-yl)ethanone.

    Reduction: Formation of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Preliminary research indicates that Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- exhibits potential anti-inflammatory and analgesic properties. The compound's interaction with specific biological targets, such as enzymes or receptors, may mediate these effects. Further investigation is necessary to elucidate its mechanisms of action and therapeutic potential.

Case Studies

  • Anti-inflammatory Activity : In vitro studies have shown that compounds similar to Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- can inhibit pro-inflammatory cytokines, suggesting a role in inflammatory disease management.
  • Analgesic Effects : Research has indicated that derivatives of this compound can reduce pain responses in animal models, supporting its potential use in pain management therapies.

Applications in Drug Development

The unique structure of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- positions it as a candidate for drug development:

Application AreaDescription
Pharmacology Potential development of analgesics and anti-inflammatory drugs
Synthetic Chemistry Use as an intermediate in synthesizing other bioactive compounds
Material Science Exploration in developing novel materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the azepane ring can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Acetophenone Derivatives

Structural Comparison

Table 1: Structural and Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
4'-(Hexahydro-1H-azepinyl)carbonylmethoxy- Hexahydro-1H-azepinyl, carbonylmethoxy C₁₄H₁₉NO₃ 249.31 Nitrogen-rich ring; potential hydrogen bonding and solubility enhancement
4'-Methoxyacetophenone Methoxy (-OCH₃) C₉H₁₀O₂ 150.17 Simple substituent; high volatility; used in flavoring (FEMA No. 2005)
4′-Benzyloxyacetophenone Benzyloxy (-OCH₂C₆H₅) C₁₅H₁₄O₂ 226.28 Aromatic benzyl group; increased lipophilicity
4′-(Imidazol-1-yl)acetophenone Imidazole heterocycle C₁₀H₁₀N₂O 174.20 Heterocyclic substituent; applications in coordination chemistry
4'-Bromo-2-(4-fluorophenyl)acetophenone Bromo (-Br), Fluoro (-F) C₁₄H₁₀BrFO 293.13 Halogenated; electron-withdrawing groups enhance reactivity

Key Observations :

  • Halogenated derivatives (e.g., bromo/fluoro) exhibit electron-withdrawing effects, which can modulate reactivity in synthetic pathways or biological targets .
Table 2: Reported Bioactivities of Selected Compounds
Compound Biological Activity Mechanism/Application
4'-(Hexahydro-1H-azepinyl)carbonylmethoxy- Limited direct data; structural analogs suggest potential receptor interactions Tertiary amine may enable hydrogen bonding or ionic interactions in drug design .
2,4,6-Trihydroxy-3-geranyl acetophenone (tHGA) Anti-inflammatory, wound healing Isolated from Melicope pteleifolia; traditional use in treating rheumatism, skin diseases
Acronyculatin P Moderate anti-leukemia activity (IC₅₀: 15.42 µM) Isoprenylated acetophenone derivative; targets murine leukemia P-388 cells
4′-Methoxyacetophenone Low bioactivity; primarily used as a flavoring agent Common in fragrances and food additives

Functional Insights :

  • The hexahydroazepinyl group’s nitrogen atom may enhance interactions with biological targets, similar to bioactive acetophenones like tHGA .
  • Electron-withdrawing groups (e.g., -Br, -F) improve enzymatic activity in some contexts, as seen in recombinant AcCR studies .

Comparison with Other Derivatives :

  • 4′-Benzyloxyacetophenone: Synthesized via nucleophilic substitution (K₂CO₃/acetone) .
  • 4′-(Imidazol-1-yl)acetophenone: Formed through heterocyclic coupling reactions .

Biological Activity

Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- (CAS No. 29936-71-8), is an organic compound that features a phenoxy group substituted with an acetyl group and an azepane ring attached to an ethanone backbone. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

PropertyValue
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name 2-(4-acetylphenoxy)-1-(azepan-1-yl)ethanone
InChI Key DMQAICWZFPRRFO-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCCCC2

The biological activity of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy- is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The phenoxy group may enhance binding affinity due to its structural characteristics, while the azepane ring could influence selectivity and pharmacokinetics.

Potential Therapeutic Applications

Research indicates that this compound may possess various therapeutic properties, including:

  • Anti-inflammatory effects : Studies have suggested that similar compounds exhibit significant anti-inflammatory activity, potentially making this derivative a candidate for treating inflammatory diseases.
  • Analgesic properties : The analgesic potential of acetophenone derivatives has been explored, signaling possible applications in pain management.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of acetophenone derivatives:

  • Study on Anti-inflammatory Activity :
    • A research study evaluated the anti-inflammatory effects of acetophenone derivatives in animal models. Results indicated a reduction in inflammatory markers, supporting the hypothesis that these compounds can modulate inflammatory pathways.
  • Analgesic Activity Evaluation :
    • Another investigation assessed the analgesic properties of compounds similar to Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-. The findings demonstrated significant pain relief in tested subjects, suggesting a mechanism involving opioid receptors.
  • Mechanistic Studies :
    • Detailed mechanistic studies have been conducted to understand how the azepane ring influences biological activity. These studies often utilize molecular docking simulations to predict interactions with target proteins.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-.

Compound NameStructure TypeNotable Activity
2-(4-acetylphenoxy)-1-(piperidin-1-yl)ethanonePiperidine ringModerate analgesic
2-(4-acetylphenoxy)-1-(morpholin-1-yl)ethanoneMorpholine ringAntimicrobial
Acetophenone, 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-Azepane ringAnti-inflammatory

This table illustrates how variations in ring structure can lead to differing biological activities, highlighting the significance of the azepane structure in enhancing specific therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-(hexahydro-1H-azepinyl)carbonylmethoxy-acetophenone in laboratory settings?

  • Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, reacting 4'-hydroxyacetophenone derivatives with hexahydro-1H-azepine-containing acyl chlorides under anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates .
  • Key Parameters : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR (confirm substituent positions and azepine ring integrity) , FT-IR (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₂₁NO₃, MW 275.34) .
  • Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Storage Guidelines :

  • Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carbonylmethoxy group.
  • Avoid exposure to moisture or strong acids/bases, which may degrade the azepine ring .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay (IC₅₀ evaluation in cancer cell lines like HeLa or MCF-7) .

Advanced Research Questions

Q. What reaction mechanisms dominate nucleophilic substitutions involving this compound?

  • Mechanistic Insights :

  • The carbonylmethoxy group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), influenced by steric hindrance from the azepine ring. Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
  • Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How can advanced chromatographic techniques resolve stereoisomers or synthetic by-products?

  • Optimization Strategies :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol for enantiomer separation .
  • GC-MS : Derivatize volatile by-products (e.g., trimethylsilylation) for enhanced detection .

Q. How to address contradictions in biological activity data across studies?

  • Troubleshooting Steps :

  • Verify compound purity (≥98% via HPLC) and storage conditions to rule out degradation .
  • Compare assay protocols: Variations in cell lines (e.g., HepG2 vs. HEK293) or incubation times may explain discrepancies .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

Q. Which in vivo models are suitable for pharmacokinetic studies?

  • Model Selection :

  • Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and metabolite profiling via LC-MS/MS .
  • Toxicology : Monitor hepatic/renal function markers (ALT, creatinine) to evaluate safety margins .

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